molecular formula C19H21NO2 B268483 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide

Katalognummer B268483
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: OCFQYSZZEOPCMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as mGluR2/3 agonists, which are known to modulate glutamate signaling in the brain.

Wirkmechanismus

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide is a selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). mGluR2/3 are G protein-coupled receptors that are widely distributed in the central nervous system. They modulate glutamate signaling by inhibiting the release of glutamate from presynaptic terminals. This leads to a decrease in glutamate neurotransmission, which can have neuroprotective, anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate in the brain, which can have neuroprotective effects. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. Additionally, it has been shown to decrease the levels of corticosterone, which is a hormone that is associated with stress.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide has several advantages for lab experiments. It is a selective agonist of mGluR2/3, which allows for the specific modulation of glutamate signaling. It has also been extensively studied in animal models, which provides a wealth of information on its potential therapeutic applications. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, its effects can vary depending on the dose and route of administration.

Zukünftige Richtungen

There are several future directions for the study of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide. One direction is to further investigate its potential therapeutic applications in human clinical trials. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, there is a need to develop more effective delivery methods for N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide, such as prodrugs or nanoparticles, to improve its solubility and bioavailability.

Synthesemethoden

The synthesis of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide involves several steps. The first step involves the reaction of 2-bromoanisole with magnesium to form the Grignard reagent. The Grignard reagent is then reacted with 3-phenylpropanoyl chloride to form the intermediate. The intermediate is then reacted with 2-methylprop-2-en-1-ol in the presence of a base to form the final product, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide.

Wissenschaftliche Forschungsanwendungen

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia.

Eigenschaften

Produktname

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-3-phenylpropanamide

Molekularformel

C19H21NO2

Molekulargewicht

295.4 g/mol

IUPAC-Name

N-[2-(2-methylprop-2-enoxy)phenyl]-3-phenylpropanamide

InChI

InChI=1S/C19H21NO2/c1-15(2)14-22-18-11-7-6-10-17(18)20-19(21)13-12-16-8-4-3-5-9-16/h3-11H,1,12-14H2,2H3,(H,20,21)

InChI-Schlüssel

OCFQYSZZEOPCMT-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2

Kanonische SMILES

CC(=C)COC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.